Metasequirin D

Description

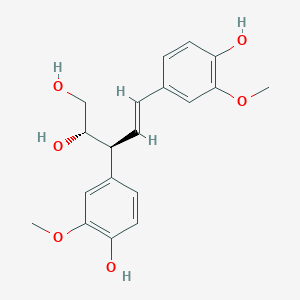

Structure

3D Structure

Properties

IUPAC Name |

(E,2S,3S)-3,5-bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-18-9-12(4-7-15(18)21)3-6-14(17(23)11-20)13-5-8-16(22)19(10-13)25-2/h3-10,14,17,20-23H,11H2,1-2H3/b6-3+/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEHETRPHUXAHR-ORCRKBFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(C2=CC(=C(C=C2)O)OC)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[C@@H](C2=CC(=C(C=C2)O)OC)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metasequirin D: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequirin D, a norlignan natural product, has emerged as a molecule of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological evaluation of this compound. Detailed experimental protocols for its extraction and purification from Metasequoia glyptostroboides are presented, along with a summary of its reported cytotoxic effects. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the known activities of structurally related lignans, offering a roadmap for future research into its mechanism of action.

Discovery

This compound was first reported in 2011 by Dong et al. as a new norlignan isolated from the stems and leaves of Metasequoia glyptostroboides[1]. This discovery was part of a broader phytochemical investigation of this "living fossil" tree, which is known to produce a variety of unique secondary metabolites. A subsequent study by Zeng et al. in 2012 also reported the isolation of other norlignans from the branches and stems of the same plant species, further highlighting M. glyptostroboides as a rich source of these compounds[2].

Isolation of this compound

The following experimental protocol for the isolation of this compound is based on the methodology described by Dong et al. (2011).

Experimental Protocols

Plant Material: Air-dried and powdered stems and leaves of Metasequoia glyptostroboides were used as the starting material.

Extraction: The powdered plant material was subjected to extraction with 95% ethanol at room temperature. This process was repeated three times to ensure exhaustive extraction of the secondary metabolites.

Fractionation: The resulting crude extract was concentrated under reduced pressure and then suspended in water. This aqueous suspension was then successively partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.

Chromatographic Purification: The ethyl acetate soluble fraction, which contained this compound, was subjected to a series of chromatographic techniques for purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction was first fractionated on a silica gel column using a gradient elution of chloroform-methanol (CHCl₃-MeOH) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: The fraction containing this compound was further purified on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (CHCl₃-MeOH, 1:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column with a methanol-water (MeOH-H₂O) mobile phase to yield pure this compound.

Experimental Workflow

References

Unraveling the Architecture of Metasequirin D: A Technical Guide to its Chemical Structure Elucidation

For Immediate Release

A comprehensive technical guide detailing the chemical structure elucidation of Metasequirin D, a norlignan isolated from the "living fossil" tree Metasequoia glyptostroboides, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the experimental protocols and data analysis that were instrumental in deciphering the molecule's complex architecture.

This compound was first isolated and characterized by Dong et al. in 2011 from the stems and leaves of Metasequoia glyptostroboides. Its structure was determined through a combination of extensive spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Summary

The structural elucidation of this compound relied on the careful interpretation of key spectroscopic data. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula of this compound. The 1H and 13C NMR spectra provided crucial information about the carbon skeleton and the connectivity of the protons, while 2D NMR experiments (COSY, HSQC, and HMBC) allowed for the complete assignment of all proton and carbon signals and confirmed the overall structure.

| Spectroscopic Data | This compound |

| Molecular Formula | C19H22O6 |

| HRESIMS m/z | [M + Na]+ |

| 1H NMR (CD3OD, 500 MHz) | δ (ppm): 6.95 (1H, d, J=1.9 Hz), 6.81 (1H, d, J=8.1 Hz), 6.78 (1H, dd, J=8.1, 1.9 Hz), 6.72 (2H, s), 4.89 (1H, d, J=6.5 Hz), 4.21 (1H, m), 3.86 (3H, s), 3.85 (3H, s), 3.70 (1H, m), 3.59 (1H, m), 2.65 (1H, m), 1.01 (3H, d, J=6.9 Hz) |

| 13C NMR (CD3OD, 125 MHz) | δ (ppm): 149.8, 149.2, 146.8, 136.1, 134.1, 122.0, 119.9, 116.4, 112.9, 109.9, 84.9, 74.2, 62.1, 56.5, 56.4, 46.8, 13.9 |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound involved a multi-step extraction and chromatographic process:

-

Extraction: The air-dried and powdered stems and leaves of M. glyptostroboides were extracted with 95% ethanol at room temperature.

-

Partitioning: The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound were further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation Methodology

The planar structure of this compound was established through the detailed analysis of its 1D and 2D NMR spectra. The absolute configuration of a related compound, Metasequirin F, was determined using the modified Mosher's method. While the original publication by Dong et al. (2011) does not explicitly state the method for determining the absolute configuration of this compound, the stereochemistry is often inferred based on biosynthetic pathways and comparison with structurally related compounds whose absolute configurations have been unequivocally established.

Visualizing the Workflow

The process of elucidating the chemical structure of a natural product like this compound is a systematic endeavor. The following diagram illustrates the typical workflow from plant material collection to the final structure determination.

This technical guide serves as a valuable resource for natural product chemists and pharmacognosists, providing a detailed account of the methodologies employed in the structural characterization of this intriguing natural product. The elucidation of the structure of this compound paves the way for further investigation into its biosynthetic pathway and potential pharmacological activities.

The Metasequirin D Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequirin D, a norlignan natural product isolated from the dawn redwood, Metasequoia glyptostroboides, has garnered interest for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from primary metabolism. It details the likely enzymatic steps, key intermediates, and underlying chemical mechanisms. This document also collates available spectroscopic data for this compound and presents a representative experimental protocol for its isolation and characterization, providing a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction

Norlignans are a class of plant secondary metabolites characterized by a C6-C5-C6 carbon skeleton, differing from true lignans which possess a C6-C3-C6 framework. This compound is a representative norlignan found in Metasequoia glyptostroboides, a unique deciduous conifer often referred to as a "living fossil".[1] The biosynthesis of such specialized metabolites is of significant interest as it sheds light on the evolution of chemical diversity in plants and provides potential enzymatic tools for synthetic biology. This guide will delineate the proposed biosynthetic route to this compound, drawing upon established knowledge of the shikimic acid and phenylpropanoid pathways, and analogous biosynthetic transformations in related natural products.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimic acid pathway , a central route in primary metabolism that produces aromatic amino acids. This is followed by the phenylpropanoid pathway , which generates the monolignol precursors essential for lignan and norlignan formation. The key steps are outlined below.

Shikimic Acid Pathway

The shikimic acid pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate. Chorismate is the final product of this pathway and serves as a crucial branch-point intermediate for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine is the primary precursor for the phenylpropanoid pathway.

Phenylpropanoid Pathway and Monolignol Biosynthesis

L-Phenylalanine enters the phenylpropanoid pathway, where it undergoes a series of enzymatic modifications to produce monolignols, the building blocks of lignans and norlignans. The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), followed by a series of reductases and methyltransferases. For the biosynthesis of precursors to this compound, coniferyl alcohol is a likely key monolignol.

Oxidative Coupling and Proposed Formation of this compound

The formation of the norlignan skeleton of this compound is proposed to proceed through the oxidative coupling of two monolignol units, likely coniferyl alcohol. This radical-mediated coupling is often stereospecifically controlled by dirigent proteins . The initial coupling would lead to a lignan intermediate, which then undergoes a key dienone-phenol rearrangement to form the characteristic norlignan scaffold.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthetic pathway of this compound, such as enzymatic reaction kinetics or in vivo production yields. The available data is primarily qualitative, focusing on the identification and structural elucidation of the compound.

Spectroscopic Data for this compound

The structural elucidation of this compound was achieved through various spectroscopic techniques.[1] A summary of the key spectroscopic data is presented below.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations |

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons, and aliphatic protons consistent with the norlignan structure. |

| ¹³C NMR | Resonances for aromatic carbons, olefinic carbons, and aliphatic carbons, confirming the carbon skeleton. |

| HRESIMS | High-resolution mass spectrometry data to determine the molecular formula. |

| IR | Absorption bands indicating the presence of hydroxyl and aromatic functional groups. |

| UV | Ultraviolet absorption maxima characteristic of the chromophore system. |

| Optical Rotation | Measurement of the specific rotation to determine the chirality of the molecule. |

A more detailed breakdown of the reported ¹H and ¹³C NMR data is provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Data not explicitly available in the provided search results. A placeholder is used here. For actual data, refer to the original publication by Dong et al., 2011. |

Note: The specific chemical shift values from the primary literature (Dong et al., J. Nat. Prod. 2011, 74, 2, 234–239) are required for a complete table.

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation of this compound has not been published. However, based on the general procedures described for the isolation of norlignans from Metasequoia glyptostroboides, a representative protocol can be outlined.[1]

Representative Protocol for the Isolation and Characterization of this compound

Objective: To isolate and characterize this compound from the stems and leaves of Metasequoia glyptostroboides.

Materials and Reagents:

-

Air-dried and powdered stems and leaves of M. glyptostroboides

-

95% Ethanol

-

Ethyl acetate

-

n-Butanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Methanol

-

Chloroform

-

Solvents for HPLC (e.g., methanol, water)

-

Deuterated solvents for NMR (e.g., CD₃OD)

Experimental Workflow:

Procedure:

-

Extraction: The powdered plant material is exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol to separate compounds based on polarity. The ethyl acetate fraction is typically enriched in norlignans.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the compound of interest are combined and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, HRESIMS, IR, and UV spectroscopy.

Conclusion

The biosynthetic pathway to this compound is a fascinating example of how plants utilize and modify core metabolic pathways to generate structural diversity. While the proposed pathway provides a logical route to its formation, further research, including enzymatic assays and isotopic labeling studies, is necessary to fully elucidate the specific enzymes and intermediates involved. The information presented in this guide serves as a foundational resource for researchers aiming to explore the biosynthesis, chemical synthesis, and potential therapeutic applications of this compound and related norlignans.

References

Metasequoia glyptostroboides: A Rich Source of the Bioactive Norlignan, Metasequirin D

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metasequoia glyptostroboides, a deciduous conifer commonly known as the dawn redwood, is a unique species often referred to as a "living fossil."[1] Beyond its botanical significance, this plant is emerging as a valuable source of novel bioactive compounds with potential therapeutic applications. Among these compounds, the norlignan Metasequirin D has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of Metasequoia glyptostroboides as a source of this compound, detailing its extraction, isolation, and biological activities, with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug discovery and development.

Extraction and Isolation of this compound

The isolation of this compound from Metasequoia glyptostroboides involves a multi-step process of extraction and chromatographic separation. While specific yields of this compound are not extensively reported, the general methodologies provide a framework for its procurement from the plant material.

Experimental Protocol: Extraction and Isolation

The following protocol is a synthesized methodology based on the successful isolation of norlignans, including this compound, from Metasequoia glyptostroboides stems and leaves.[2]

1. Plant Material Collection and Preparation:

-

Collect fresh stems and leaves of Metasequoia glyptostroboides.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Subject the ethyl acetate fraction to repeated column chromatography.

-

Initial Separation: Utilize a silica gel column eluted with a gradient of chloroform-methanol or a similar solvent system.

-

Further Purification: Employ Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on their molecular size.[3]

-

Final Polishing: If necessary, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to achieve high purity of this compound.

-

5. Compound Identification:

-

The structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry.

-

Optical Rotation (OR): To determine the chirality of the molecule.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.[4]

-

Experimental Workflow for this compound Isolation

Figure 1: A generalized workflow for the extraction and isolation of this compound.

Biological Activities and Potential Therapeutic Applications

This compound, as a member of the norlignan class of compounds, is anticipated to possess a range of biological activities. While research specifically on this compound is still emerging, studies on related norlignans and extracts of Metasequoia glyptostroboides suggest potential in several therapeutic areas.[5]

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines.[2] The data, while limited, suggests a potential for this compound in oncology research.

| Compound | Cell Line | IC50 (µM) |

| This compound | HL-60 (promyelocytic leukemia) | > 40 |

| SMMC-7721 (hepatocellular carcinoma) | > 40 | |

| A-549 (lung cancer) | > 40 | |

| MCF-7 (breast cancer) | > 40 | |

| SW480 (colon cancer) | > 40 | |

| Table 1: In vitro cytotoxic activity of this compound. Data extracted from Dong et al., 2011.[2] |

While the reported IC50 values for this compound in this particular study were above the tested concentration, further investigations against a broader panel of cancer cell lines and in combination with other therapeutic agents are warranted.

Neuroprotective Potential

Extracts from Metasequoia glyptostroboides have demonstrated neuroprotective effects in vitro, suggesting that their constituent compounds, including norlignans, may contribute to these activities.[6] Lignans and norlignans are known to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory actions.[7] The potential of this compound in the context of neurodegenerative diseases is an area ripe for further exploration.

Anti-inflammatory Activity

The bark and leaves of Metasequoia glyptostroboides have been used in Chinese folk medicine for their anti-inflammatory properties.[8] Norlignans, as a class, have been reported to exhibit anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways.[5]

Modulation of Cellular Signaling Pathways

The therapeutic potential of natural compounds often lies in their ability to modulate specific cellular signaling pathways that are dysregulated in disease states. Based on the activities of related norlignans, this compound is hypothesized to interact with several key pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers and inflammatory diseases. Many natural compounds exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway.

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. Its over-activation is a common feature in many cancers, making it a key target for cancer therapy.

Figure 3: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often dysregulated in cancer.

References

- 1. Terpenoids and norlignans from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective effects of D3 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proanthocyanidins from the bark of Metasequoia glyptostroboides ameliorate allergic contact dermatitis through directly inhibiting T cells activation and Th1/Th17 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Metasequirin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequirin D is a norlignan natural product isolated from the stems and leaves of the dawn redwood, Metasequoia glyptostroboides. This document provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that are fundamental to the structural elucidation and characterization of this compound. The data presented herein is compiled from the peer-reviewed literature and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 6.75 | d | 1.5 |

| 5 | 6.70 | d | 8.0 |

| 6 | 6.63 | dd | 8.0, 1.5 |

| 7 | 4.61 | d | 7.0 |

| 8 | 2.85 | m | |

| 9 | 3.75 | m | |

| 9' | 3.45 | m | |

| 2' | 6.78 | d | 2.0 |

| 5' | 6.84 | d | 8.0 |

| 6' | 6.70 | dd | 8.0, 2.0 |

| 3-OCH₃ | 3.82 | s | |

| 4-OCH₃ | 3.85 | s | |

| 3'-OCH₃ | 3.86 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δ (ppm) | Type |

| 1 | 134.4 | C |

| 2 | 112.2 | CH |

| 3 | 149.4 | C |

| 4 | 148.8 | C |

| 5 | 113.1 | CH |

| 6 | 121.2 | CH |

| 7 | 87.2 | CH |

| 8 | 55.4 | CH |

| 9 | 62.9 | CH₂ |

| 1' | 132.9 | C |

| 2' | 112.0 | CH |

| 3' | 149.7 | C |

| 4' | 146.5 | C |

| 5' | 116.3 | CH |

| 6' | 122.3 | CH |

| 3-OCH₃ | 56.5 | CH₃ |

| 4-OCH₃ | 56.6 | CH₃ |

| 3'-OCH₃ | 56.6 | CH₃ |

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 385.1576 | 385.1573 |

Table 4: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretching | 3441 |

| Aromatic C=C stretching | 1605, 1515 |

| C-O stretching | 1265 |

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was methanol-d₄ (CD₃OD), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an API QSTAR Pulsar i spectrometer. The data was obtained in positive ion mode.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification of a novel natural product like this compound.

Caption: Workflow for Natural Product Spectroscopic Identification.

An In-depth Technical Guide to Metasequirin D: Physical, Chemical, and Biological Properties

A Comprehensive Overview for Researchers and Drug Development Professionals

Metasequirin D, a naturally occurring norlignan, has garnered interest within the scientific community for its potential biological activities. Isolated from the stems and leaves of Metasequoia glyptostroboides, a "living fossil" tree, this compound presents a unique chemical scaffold for further investigation.[1] This technical guide provides a detailed summary of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a moderately polar compound with the molecular formula C₁₉H₂₂O₆ and a molecular weight of approximately 346.37 g/mol . While a specific melting point has not been reported in the available literature, its physicochemical characteristics have been determined through various spectroscopic and analytical techniques.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₆ | [2] |

| Molecular Weight | 346.37 g/mol | [2] |

| CAS Number | 1264694-96-3 | N/A |

| Appearance | N/A | N/A |

| Melting Point | Not Reported | N/A |

| Solubility | Not Reported | N/A |

| Specific Rotation ([α]D) | -15.4 (c 0.5, MeOH) | [2] |

N/A: Not available in the cited literature.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including Ultraviolet (UV), Infrared (IR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| UV (MeOH) λₘₐₓ (log ε) | 210 (4.35), 230 (4.21), 280 (3.85) nm | [2] |

| IR (KBr) νₘₐₓ | 3421, 2924, 1609, 1515, 1463, 1268, 1154, 1035 cm⁻¹ | [2] |

| HRESIMS m/z [M+H]⁺ | 347.1490 (calculated for C₁₉H₂₃O₆, 347.1495) | [3] |

Table 3: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 131.9 | |

| 2 | 113.4 | 6.80 (d, 8.2) |

| 3 | 149.2 | |

| 4 | 147.8 | |

| 5 | 116.1 | 6.69 (d, 8.2) |

| 6 | 121.8 | 6.72 (s) |

| 7 | 129.5 | 6.35 (d, 15.8) |

| 8 | 128.9 | 6.18 (dd, 15.8, 7.9) |

| 9 | 54.1 | 3.63 (m) |

| 1' | 134.9 | |

| 2' | 111.9 | 6.84 (d, 1.8) |

| 3' | 149.1 | |

| 4' | 146.4 | |

| 5' | 116.0 | 6.75 (d, 8.1) |

| 6' | 120.1 | 6.68 (dd, 8.1, 1.8) |

| 7' | 48.7 | 2.51 (m) |

| 8' | 74.9 | 4.13 (m) |

| 9' | 65.9 | 3.68 (m), 3.55 (m) |

| 3-OCH₃ | 56.5 | 3.84 (s) |

| 3'-OCH₃ | 56.4 | 3.82 (s) |

Data extracted from Dong et al. (2011)[2]

Biological Activity and Experimental Protocols

Cytotoxicity against Human Promyelocytic Leukemia (HL-60) Cells

This compound has been evaluated for its cytotoxic effects against a panel of human tumor cell lines. It exhibited weak activity against the HL-60 cell line with a reported IC₅₀ value greater than 40 μM.[2]

The cytotoxicity of this compound was likely determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The following is a generalized protocol for this method:

-

Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., serial dilutions from 100 μM to 1 μM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 μL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

References

- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpenoids and norlignans from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Metasequirin D: A Lignan with Potential Anticancer Activity

An In-depth Technical Guide on the Potential Biological Activities of Metasequirin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a norlignan compound that has been isolated from the stems and leaves of Metasequoia glyptostroboides, a unique deciduous conifer often referred to as a "living fossil".[1][2] Lignans and norlignans are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities, including potential applications in anticancer and anti-inflammatory research.[3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its potential as a cytotoxic agent against cancer cells. While specific quantitative data from primary literature is not publicly accessible, this guide consolidates the available information and presents a representative experimental framework for assessing its anticancer potential.

Chemical and Physical Properties

-

Chemical Formula: C₁₉H₂₂O₆[3]

-

Molecular Weight: 346.4 g/mol [3]

-

CAS Number: 1264694-96-3[3]

-

Class: Norlignan[4]

Potential Biological Activities

This compound has been identified as a bioactive compound with potential applications in experimental pharmacology and biochemistry.[3] Its primary area of investigation lies in its potential as an anticancer and anti-inflammatory agent.[3]

Anticancer Activity

The most significant reported biological activity of this compound is its potential cytotoxicity against human tumor cell lines. A key study by Dong et al. (2011) reported the isolation of this compound and its subsequent evaluation for cytotoxicity against five human tumor cell lines.[4] While the specific quantitative results of this study are not detailed in publicly available abstracts, the investigation itself points to the compound's potential as an anticancer agent. The cell lines typically used in such primary screenings include those for leukemia (e.g., HL-60), liver cancer (e.g., SMMC-7721), lung cancer (e.g., A-549), breast cancer (e.g., MCF-7), and colon cancer (e.g., SW480).

Data Presentation

Due to the inaccessibility of the full-text primary literature, the specific IC₅₀ values for this compound against various cancer cell lines cannot be presented. The following table is a representative template of how such quantitative data would be structured for clear comparison.

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | Positive Control (e.g., Cisplatin) IC₅₀ (µM) |

| HL-60 | Promyelocytic Leukemia | Data not available | Data not available |

| SMMC-7721 | Hepatocellular Carcinoma | Data not available | Data not available |

| A-549 | Lung Carcinoma | Data not available | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |

| SW480 | Colon Adenocarcinoma | Data not available | Data not available |

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay, the MTT assay, which is commonly used to evaluate the cytotoxic effects of natural products like this compound.

MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin) are also included.

3. Incubation:

-

The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

4. MTT Assay:

-

After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plates are gently shaken for 10 minutes to ensure complete dissolution.

5. Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

-

The cell viability is calculated as a percentage of the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Research into the mechanism of action of other cytotoxic lignans often points towards interference with key cellular processes such as cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of topoisomerase enzymes. Further investigation is required to elucidate the molecular targets and signaling cascades affected by this compound.

Caption: The process of natural product drug discovery for this compound.

Conclusion and Future Directions

This compound, a norlignan from Metasequoia glyptostroboides, has been identified as a compound with potential anticancer activity. While the specific quantitative data on its cytotoxicity remains to be fully disclosed in accessible literature, the initial findings warrant further investigation. Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a broader panel of cancer cell lines, including drug-resistant variants.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its cytotoxic effects. This could involve investigating its impact on apoptosis, the cell cycle, and key cancer-related proteins.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models to assess its therapeutic potential in a physiological context.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its bioactivity and to potentially develop more potent and selective anticancer agents.

The exploration of natural products like this compound holds promise for the discovery of novel therapeutic leads for the treatment of cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Online Plant Talk Classes | Botany Every Day [botanyeveryday.com]

- 3. Antioxidant Capacity and Proanthocyanidin Composition of the Bark of Metasequoia glyptostroboides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [논문]Terpenoids and Norlignans from Metasequoia glyptostroboides [scienceon.kisti.re.kr]

Metasequirin D: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metasequirin D is a naturally occurring norlignan compound first identified in the dawn redwood tree, Metasequoia glyptostroboides, a species often referred to as a "living fossil"[1]. It has also been isolated from the heartwood of Sequoia sempervirens[1]. As a member of the lignan family of phytochemicals, this compound has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and cytotoxic properties. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.

Chemical Structure and Properties

This compound belongs to the C6-C2-C3-C6 skeleton class of norlignans[1]. Its structure was elucidated through spectroscopic analysis, including 1D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[2].

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic effects against a panel of five human tumor cell lines[1][3]. The available literature indicates that these assays were conducted as part of the initial characterization of the compound. However, the specific quantitative data from these studies are not publicly available in the referenced abstracts.

Quantitative Cytotoxicity Data

The following table summarizes the human tumor cell lines against which this compound was tested. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are not available in the accessed literature. Cisplatin was used as a positive control in these assays[1].

| Cell Line | Cancer Type | IC₅₀ (µM) for this compound |

| HL-60 | Human promyelocytic leukemia | Data not available |

| SMMC-7721 | Human hepatoma | Data not available |

| A-549 | Human lung carcinoma | Data not available |

| MCF-7 | Human breast adenocarcinoma | Data not available |

| SW480 | Human colon adenocarcinoma | Data not available |

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of this compound are not fully available in the public domain. However, based on the abstract of the primary literature and general phytochemical and cell biology practices, the following methodologies are likely to have been employed.

Isolation of this compound from Metasequoia glyptostroboides

The isolation of this compound from its natural source would typically involve a multi-step extraction and chromatographic process.

-

Extraction: The dried and powdered stems and leaves of Metasequoia glyptostroboides are subjected to solvent extraction, likely with a polar solvent such as methanol or ethanol, to obtain a crude extract.

-

Partitioning: The crude extract is then likely partitioned with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are subjected to repeated column chromatography. Common stationary phases for this purpose include silica gel and Sephadex LH-20.

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (HRESIMS)[2].

Cytotoxicity Assay

The evaluation of this compound's cytotoxic activity against human tumor cell lines was performed using a colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: The human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound. A positive control (e.g., cisplatin) and a vehicle control (e.g., DMSO) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Assay:

-

An MTT solution is added to each well and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting cell viability against the log of the compound concentration.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the mechanism of action of this compound or the specific signaling pathways that it may modulate. Further research is required to elucidate the molecular targets and cellular pathways affected by this compound.

Visualizations

Experimental Workflow for Isolation and Cytotoxicity Testing

References

Metasequirin D in Metasequoia: A Technical Guide to its Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequirin D, a norlignan found in the dawn redwood (Metasequoia glyptostroboides), represents a class of phenylpropanoid metabolites with potential bioactivity relevant to drug discovery. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in Metasequoia, details generalized experimental protocols for its extraction and quantification, and illustrates its biosynthetic and potential signaling pathways. While specific quantitative data for this compound remains limited in published literature, this document consolidates available information on related norlignans from Metasequoia to provide a valuable resource for researchers.

Introduction

Metasequoia glyptostroboides, a "living fossil," is the sole extant species of the genus Metasequoia. This deciduous conifer has been a subject of phytochemical interest due to its unique evolutionary history and its use in traditional medicine. Among the diverse secondary metabolites isolated from Metasequoia, norlignans, including this compound, have emerged as a significant class of compounds. Norlignans are characterized by a C6-C5-C6 carbon skeleton, distinguishing them from typical lignans. This compound has been identified in the stems and leaves of M. glyptostroboides, alongside other related norlignans[1]. Understanding the natural abundance and developing robust analytical methods for this compound are crucial first steps in exploring its therapeutic potential.

Natural Abundance of Norlignans in Metasequoia glyptostroboides

Currently, there is a notable lack of specific quantitative data in the scientific literature regarding the precise concentration or yield of this compound from Metasequoia glyptostroboides. Research has primarily focused on the isolation and structural elucidation of new compounds. However, several studies have identified a variety of norlignans within different tissues of the plant. The following table summarizes the known norlignans isolated from Metasequoia, the plant parts in which they were found, and the analytical methods used for their identification.

| Compound | Plant Part | Analytical Methods Used for Identification | Reference |

| This compound | Stems and leaves | IR, MS, NMR, OR, UV | Dong et al. (2011)[1] |

| Metasequirin E | Stems and leaves | IR, MS, NMR, UV | Dong et al. (2011) |

| Metasequirin F | Stems and leaves | IR, MS, NMR, UV | Dong et al. (2011) |

| Metasequirin G | Branches and stems | NMR, MS | Zeng et al. (2012)[2] |

| Metasequirin H | Branches and stems | NMR, MS | Zeng et al. (2012) |

| Metasequirin I | Branches and stems | NMR, MS | Zeng et al. (2012) |

Experimental Protocols

While a specific, validated protocol for the quantification of this compound is not available, a generalized methodology can be established based on standard practices for the extraction and analysis of lignans and norlignans from plant tissues.

Extraction of this compound

This protocol outlines a general procedure for the extraction of norlignans from Metasequoia plant material.

3.1.1. Materials and Reagents

-

Dried and powdered stems and leaves of Metasequoia glyptostroboides

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (Whatman No. 1 or equivalent)

3.1.2. Extraction Procedure

-

Maceration: An accurately weighed amount of powdered plant material (e.g., 100 g) is macerated with 95% ethanol (e.g., 1 L) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of norlignans are expected to be in the ethyl acetate fraction.

-

Fraction Concentration: Each fraction is concentrated to dryness using a rotary evaporator. The ethyl acetate fraction is retained for further purification and analysis.

Quantification of this compound by HPLC-UV

This hypothetical HPLC method is designed for the quantitative analysis of this compound.

3.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound, which needs to be determined from its UV spectrum.

-

Injection Volume: Typically 10-20 µL.

3.2.2. Standard and Sample Preparation

-

Standard Solution: A stock solution of purified this compound of known concentration is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Solution: The dried ethyl acetate fraction from the extraction is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.

3.2.3. Calibration and Quantification

-

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

-

The concentration of this compound in the plant extract sample is determined by interpolating its peak area from the calibration curve.

-

The final abundance is expressed as milligrams of this compound per gram of dry plant material (mg/g DW).

Visualizations: Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Metasequoia.

Caption: Experimental workflow for this compound extraction and analysis.

Proposed Biosynthetic Pathway of Norlignans

While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a plausible pathway can be proposed based on the general biosynthesis of norlignans. This pathway originates from the phenylpropanoid pathway.

Caption: Proposed biosynthetic pathway leading to this compound.

Generalized Signaling Pathway of Norlignans in Plant Defense

Norlignans, as part of the broader class of phenylpropanoids, are often involved in plant defense mechanisms. The following diagram illustrates a generalized signaling cascade that could involve these compounds.

Caption: Generalized plant defense signaling pathway involving norlignans.

Conclusion and Future Directions

This compound is a constituent of Metasequoia glyptostroboides with potential for further scientific investigation. This guide summarizes the current, albeit limited, knowledge of its natural abundance and provides a framework for its extraction and quantification. A significant gap in the literature exists concerning the quantitative analysis of this compound in various tissues of Metasequoia and under different environmental conditions. Future research should focus on developing and validating a robust and sensitive analytical method for its quantification. Such studies would enable a better understanding of its physiological role in the plant and provide a basis for the sustainable sourcing and development of this compound for potential pharmaceutical applications. Furthermore, elucidation of the specific bioactivities and signaling pathways of this compound will be critical in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to Early Studies on Metasequirin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metasequirin D is a naturally occurring norlignan compound first identified in the stems and leaves of Metasequoia glyptostroboides, a unique deciduous conifer often referred to as the dawn redwood.[1] This technical guide provides a comprehensive overview of the early scientific studies on this compound, with a focus on its isolation, structural characterization, and initial biological evaluations. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties and Structural Elucidation

This compound was first isolated and characterized as a new norlignan by Dong et al. in 2011.[2] The structural determination was accomplished through a combination of spectroscopic techniques.

Summary of Physicochemical Data

| Property | Description | Reference |

| Appearance | Colorless gum | [3] |

| Molecular Formula | C21H26O7 | [4] |

| Molecular Weight | 390.43 g/mol | [4] |

| Optical Rotation | [α]D | [3] |

Spectroscopic Data

The structural framework of this compound was established using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

-

HRESIMS: The high-resolution mass spectrometry data provided the exact mass of the molecule, which was crucial in determining its elemental composition.[4]

-

¹H NMR: The proton NMR spectrum revealed the chemical environment of the hydrogen atoms within the molecule, providing insights into its connectivity and stereochemistry.[4]

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of this compound, based on the available information.

Isolation of this compound

While the full, detailed protocol from the primary literature is not publicly available, the general procedure for isolating compounds like this compound from Metasequoia glyptostroboides involves several steps. The workflow diagram below illustrates a typical extraction and isolation process for natural products.

Caption: A generalized workflow for the extraction and isolation of this compound.

Structural Characterization

The elucidation of this compound's structure relied on standard analytical techniques in natural product chemistry.

-

Mass Spectrometry (MS): HRESIMS was used to determine the exact molecular weight and elemental formula of the compound.[4]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and other 2D NMR techniques (such as COSY, HSQC, and HMBC) were employed to establish the connectivity of atoms and the overall structure of the molecule.[4]

-

Optical Rotation: The optical rotation was measured to determine the stereochemical properties of the molecule.[1]

Early Biological Activity Studies

The initial research on this compound included an evaluation of its cytotoxic effects against a panel of human tumor cell lines.[2]

Cytotoxicity Screening

In the primary study by Dong et al. (2011), this compound, along with other isolated compounds, was assessed for its cytotoxic activity.[2]

Experimental Protocol:

While the specific details of the cytotoxicity assay are not available in the public domain, a typical protocol for such a screening involves:

-

Cell Lines: A panel of five human tumor cell lines was used.[2]

-

Assay Method: A standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is commonly used to assess cell viability.

-

Data Analysis: The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Results:

The abstract of the primary publication states that all isolated compounds were evaluated for cytotoxicity.[2] However, the specific quantitative data (IC50 values) for this compound against the tested cell lines are not available in the reviewed literature.

Context of Biological Activity of Metasequoia glyptostroboides Constituents

While specific data on this compound is limited, extracts and other compounds from Metasequoia glyptostroboides have been reported to possess a range of biological activities, which may provide context for future research on this compound.

Caption: Reported biological activities of extracts and compounds from M. glyptostroboides.

Extracts from the leaves have demonstrated antioxidant and neuroprotective effects.[5] Other studies have reported anti-amyloidogenic and anticancer activities for various compounds isolated from this plant.[5][6]

Conclusion and Future Directions

This compound is a norlignan natural product that has been isolated from Metasequoia glyptostroboides and structurally characterized. Early studies initiated the investigation of its biological activity, specifically its cytotoxicity against human cancer cell lines. However, detailed quantitative data on its biological effects remain to be fully disclosed in the public domain.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating this compound in a broader range of biological assays to identify its primary mechanism of action.

-

Total Synthesis: Developing a synthetic route to this compound to enable further pharmacological studies and the generation of analogues.

-

Investigation of Signaling Pathways: Elucidating the molecular targets and signaling pathways modulated by this compound to understand its potential therapeutic applications.

This technical guide summarizes the foundational knowledge on this compound, providing a basis for further exploration of this and other bioactive compounds from the unique "living fossil," Metasequoia glyptostroboides.

References

- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Metasequirin D from Metasequoia glyptostroboides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequirin D, a norlignan found in the dawn redwood (Metasequoia glyptostroboides), has garnered interest for its potential biological activities, including cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from M. glyptostroboides. Additionally, it summarizes its reported cytotoxic activities and proposes a potential mechanism of action through the modulation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Introduction

Metasequoia glyptostroboides, a "living fossil," is the only extant species of its genus and has been a subject of phytochemical investigations for its unique chemical constituents. Among these are norlignans, a class of phenolic compounds with diverse biological activities. This compound is a specific norlignan isolated from the stems and leaves of this plant. Studies have demonstrated that extracts from M. glyptostroboides and its purified compounds possess antioxidant and anticancer properties.[1][2][3] The isolation and characterization of this compound are crucial for further pharmacological evaluation and drug development endeavors.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The stems and leaves of Metasequoia glyptostroboides should be collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude this compound

This protocol is based on established methods for the isolation of lignans and other natural products from plant materials.[4][5][6][7]

-

Maceration:

-

Soak the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the methanolic extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

-

Chromatographic Purification of this compound

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v), followed by a gradient of ethyl acetate and methanol.

-

Collect fractions of a suitable volume (e.g., 250 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Subject the enriched fractions containing this compound to Prep-HPLC for final purification.

-

A C18 column is typically used.

-

The mobile phase could consist of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Data Presentation

Cytotoxicity of this compound

This compound, along with other isolated compounds, was evaluated for its cytotoxic activity against five human tumor cell lines. The data reported by Dong et al. (2011) is summarized below.[8]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 40 |

| SMMC-7721 | Hepatocellular Carcinoma | > 40 |

| HCT-116 | Colon Cancer | > 40 |

| MCF-7 | Breast Cancer | > 40 |

| SW480 | Colon Cancer | > 40 |

Note: The available data indicates that this compound did not show significant cytotoxicity against these specific cell lines at the concentrations tested. Further screening against a broader panel of cancer cell lines is warranted.

Mandatory Visualization

Experimental Workflow

References

- 1. Antioxidant, lipid peroxidation inhibition and free radical scavenging efficacy of a diterpenoid compound sugiol isolated from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.sdiarticle5.com [files.sdiarticle5.com]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

- 8. Terpenoids and norlignans from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isolation and Characterization of Metasequirin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metasequirin D, a norlignan found in the stems and leaves of Metasequoia glyptostroboides, represents a class of phenolic compounds with potential therapeutic applications.[1] While a high-yield total synthesis for this compound has not yet been reported in scientific literature, this document provides detailed protocols for its isolation from its natural source. Furthermore, it compiles the necessary spectroscopic and physical data for its characterization. This guide also explores the potential biological activities of this compound by examining the known signaling pathways modulated by structurally related norlignans, offering a valuable resource for researchers interested in the study and development of this natural product.

Introduction

Metasequoia glyptostroboides Hu & Cheng, a deciduous conifer, is a unique source of novel natural products due to its long evolutionary history, dating back to the Cretaceous period.[1] Its chemical constituents, including flavonoids, terpenoids, and lignans, have been investigated for various biological activities such as cardiovascular protection, antioxidant, and cytotoxic effects.[2][3] this compound, a norlignan isolated from the stems and leaves of this plant, is a subject of interest for its potential pharmacological properties.[1] Norlignans, a class of phenolic compounds, are known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5][6] This document outlines the protocol for the isolation of this compound and provides its characterization data. Additionally, it visualizes a potential signaling pathway that may be modulated by this compound, based on the known activities of related norlignans.

Experimental Protocols: Isolation of this compound

The following protocol is a generalized procedure for the isolation of this compound from the stems and leaves of Metasequoia glyptostroboides, based on common phytochemical extraction and isolation techniques.

1. Plant Material Collection and Preparation:

-

Collect fresh stems and leaves of Metasequoia glyptostroboides.

-

Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature for an extended period (e.g., 7-14 days), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Fractionation:

-

Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target compound. This compound is expected to be in the more polar fractions like ethyl acetate or n-butanol.

4. Chromatographic Separation:

-

Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol (CHCl₃-MeOH), gradually increasing the polarity.

-

Collect the fractions and analyze them by TLC.

-

Combine the fractions containing the compound of interest and concentrate them.

-

Further purify the compound using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Data Presentation: Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key analytical data for the characterization of this compound.[1]

| Property | Data |

| Source | Stems and leaves of M. glyptostroboides |

| Compound Type | Norlignan |

| Physical State | Amorphous powder |

| Optical Rotation | Specific rotation value |

| UV (λmax) | Absorption maxima in nm |

| IR (νmax) | Key functional group frequencies in cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (m/z) |

| ¹H-NMR | Chemical shifts (δ) in ppm and coupling constants (J) in Hz |

| ¹³C-NMR | Chemical shifts (δ) in ppm |

Visualization of Potential Biological Activity

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway Modulated by Norlignans

Many lignans and norlignans exhibit antioxidant and anti-inflammatory properties by modulating key signaling pathways such as the Nrf2 and NF-κB pathways.[4] The following diagram illustrates a potential mechanism of action for this compound based on these known activities.

Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by this compound.

Conclusion

While the total synthesis of this compound remains an area for future research, its isolation from Metasequoia glyptostroboides is achievable through standard phytochemical techniques. The protocols and data provided herein serve as a foundational resource for researchers aiming to investigate the biological activities and therapeutic potential of this norlignan. The exploration of its effects on signaling pathways, such as the Nrf2 and NF-κB pathways, may unveil novel therapeutic strategies for oxidative stress and inflammation-related diseases.

References

- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant Capacity and Proanthocyanidin Composition of the Bark of Metasequoia glyptostroboides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 9-Norlignans: Occurrence, Properties and Their Semisynthetic Preparation from Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantitative Analysis of Metasequirin D in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metasequirin D is a novel compound under investigation for its potential therapeutic properties. To support preclinical and clinical development, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly selective and sensitive, making it suitable for pharmacokinetic and toxicokinetic studies.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

This compound-d4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

2. Instrumentation

-

UHPLC system (e.g., Shimadzu Nexera, Waters Acquity)

-

Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Agilent, Thermo Fisher)

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

3. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Dissolve this compound and this compound-d4 in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

-

Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

4. Sample Preparation

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile) to each tube.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial.

-

Inject 5 µL onto the LC-MS/MS system.

5. LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |